(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGCCWXRZQGBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzo[d]thiazole moiety combined with a dioxine structure, which may enhance its pharmacological properties. The compound's molecular formula is C₁₃H₈Cl₂N₂O₂S, with a molecular weight of approximately 327.18 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the thiazole ring through the reaction of an appropriate aniline with thioamides under acidic conditions. Subsequent steps involve coupling with a dioxine derivative. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to improve yields and reduce reaction times .
Antimicrobial Properties
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives for their antibacterial effectiveness against several Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 11 | 0.011 | Not reported | Pseudomonas aeruginosa |
| Compound 12 | 0.015 | Not reported | Salmonella typhimurium |
The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .
Anticancer Activity
The compound also shows promise in anticancer applications. Preliminary studies suggest that it may enhance the effectiveness of existing anti-cancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression . This mechanism could potentially allow for improved immune responses against tumors when used in conjunction with traditional therapies.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific molecular targets within biological systems. The structural characteristics of the compound suggest that it may interact with cellular pathways involved in microbial resistance and cancer progression .
Case Studies
A case study published in a peer-reviewed journal highlighted the effectiveness of similar thiazole derivatives in treating infections resistant to conventional antibiotics. The study reported that compounds with structural similarities to this compound exhibited enhanced antibacterial properties compared to standard treatments like ampicillin and streptomycin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- (E)-N-(4,6-Difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide Structural Difference: Fluorine replaces chlorine at positions 4 and 4. The smaller atomic radius of fluorine may reduce steric hindrance compared to chlorine. Data: While explicit melting points or yields are unavailable, C-F bonds (~1050–1100 cm⁻¹ IR) vs. C-Cl (~550–600 cm⁻¹) would differ spectroscopically .
Carboxamide Variants
- (Z)-N-(4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- Structural Difference : Furan-2-carboxamide replaces dihydrodioxine.
- Impact : The aromatic furan lacks the oxygen saturation of dihydrodioxine, reducing hydrogen-bonding capacity. This may decrease solubility but enhance π-π interactions.
- Data : Molecular formula C₁₄H₉Cl₂N₂O₂S vs. the target compound’s C₁₃H₁₁Cl₂N₂O₃S , highlighting a trade-off between oxygen content and hydrophobicity .
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)**
- Example: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Structural Difference: Thiazolo-pyrimidine core vs. benzothiazolylidene; cyano and trimethylbenzylidene substituents. Impact: The pyrimidine ring introduces additional nitrogen atoms, enhancing polarity. The cyano group (-C≡N) provides strong electron-withdrawing effects. Data:
- Melting Point : 243–246°C (higher than typical benzothiazoles, suggesting increased crystallinity).
- Yield : 68% (moderate, comparable to similar condensations).
- IR : 2,219 cm⁻¹ (C≡N) .
Thiadiazol-2-ylidene Derivatives (Compounds 4g, 4h)**
- Example: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Structural Difference: Thiadiazole core vs. benzothiazole; dimethylamino acryloyl substituent. Impact: The thiadiazole’s sulfur and nitrogen arrangement alters electron distribution, while the acryloyl group introduces conjugation pathways. Data:
- Melting Point : 200°C (lower than halogenated benzothiazoles, likely due to reduced halogen bonding).
- Yield : 82% (higher efficiency than thiazolo-pyrimidines) .
Comparative Data Table
Key Research Findings
Halogen Effects : Chlorine’s bulkiness and polarizability enhance van der Waals interactions compared to fluorine, which may improve binding to hydrophobic pockets in biological targets .
Synthetic Efficiency : Thiadiazole derivatives (e.g., 4g) show higher yields (82%) than thiazolo-pyrimidines (68%), possibly due to milder reaction conditions .
Q & A
Q. What statistical approaches validate reproducibility in synthetic batches?
- Multivariate analysis (MVA) : Apply PCA to NMR/LC-MS datasets to identify batch-to-batch variability sources (e.g., residual solvents) .
- Control charts : Monitor critical quality attributes (CQAs) like purity and enantiomeric excess over 10+ batches .
- Robustness testing : Vary input parameters (e.g., stoichiometry ±5%) to assess process tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
